2-Naphthyl 2,6-dimethoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3g/mol |
IUPAC Name |
naphthalen-2-yl 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C19H16O4/c1-21-16-8-5-9-17(22-2)18(16)19(20)23-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3 |
InChI Key |
ARXDODIZXJNDFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Atroposelective Acylation and Esterification
A direct approach to an enantiopure product involves the use of a chiral catalyst to control the esterification step. Organocatalysis has emerged as a powerful tool for such transformations.
Chiral Acyl Transfer Catalysts: Chiral isothioureas and dialkylaminopyridines have been successfully employed as catalysts for the atroposelective N-acylation of anilides and the acylative dynamic kinetic resolution of biaryl atropisomers. rsc.orgacs.orgnih.govacs.org A similar strategy could be envisioned for the O-acylation of 2-naphthol (B1666908) with 2,6-dimethoxybenzoyl chloride. A chiral catalyst would preferentially catalyze the reaction of one face of the prochiral naphthol, leading to the formation of one atropisomer of the ester in excess.
Dynamic Kinetic Resolution Dkr
DKR is a powerful technique for the synthesis of enantiopure compounds from a racemic but rapidly interconverting starting material. If the atropisomers of 2-Naphthyl 2,6-dimethoxybenzoate or a key precursor interconvert under the reaction conditions, DKR can be applied.
Peptide-Catalyzed DKR: Tripeptide-based catalysts have been shown to perform dynamic kinetic resolution of racemic biaryls through atropisomer-selective electrophilic aromatic substitution (e.g., bromination), yielding products with high enantiomeric purity. nih.govresearchgate.net
Enzyme-Catalyzed DKR: Lipases can be used for the dynamic kinetic resolution of racemic 2-hydroxybiaryls via enantioselective O-acylation. This method benefits from the in-situ racemization of the biaryl axis of the substrates, eliminating the need for a separate racemization catalyst. researchgate.net
Chiral Phosphoric Acid-Catalyzed DKR: Chiral phosphoric acids are versatile catalysts that can facilitate the DKR of biaryl lactols through asymmetric transfer hydrogenation, providing access to both enantiomers of the chiral biaryl product by selecting the appropriate reaction components. nih.gov
Desymmetrization of Prochiral Precursors
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon environments within the 2-Naphthyl 2,6-dimethoxybenzoate structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2,6-dimethoxybenzoyl and the 2-naphthyl moieties. Based on data from analogous compounds like ethyl 2,6-dimethoxybenzoate and 2-naphthol derivatives, the anticipated chemical shifts (δ) in a solvent such as deuterochloroform (CDCl₃) are as follows.
The 2,6-dimethoxybenzoyl group would present a characteristic pattern: a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C3 and C5 positions. The two methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet. The 2-naphthyl group would show a more complex series of multiplets in the aromatic region due to the various proton-proton couplings within the fused ring system.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Naphthyl-H | ~ 7.20 - 7.90 | Multiplet (m) | 7H |
| Benzoyl H-4' | ~ 7.30 | Triplet (t) | 1H |
| Benzoyl H-3', H-5' | ~ 6.60 | Doublet (d) | 2H |
| -OCH₃ | ~ 3.80 | Singlet (s) | 6H |
Note: The exact chemical shifts and coupling constants would require experimental verification.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of both ring systems, and the methoxy carbons. The chemical shifts can be predicted by examining data for compounds like methyl 2,6-dimethoxybenzoate and 2-naphthol. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~ 165 |
| Benzoyl C-2', C-6' (C-OCH₃) | ~ 158 |
| Naphthyl C-2 (C-O) | ~ 148 |
| Naphthyl Quaternary Carbons | ~ 134, 131 |
| Benzoyl C-4' | ~ 132 |
| Naphthyl CH Carbons | ~ 118 - 130 |
| Benzoyl C-1' | ~ 112 |
| Benzoyl C-3', C-5' | ~ 104 |
| -OCH₃ | ~ 56 |
Note: The exact chemical shifts would require experimental verification.
Advanced NMR experiments such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are crucial for distinguishing between the different types of carbon atoms (C, CH, CH₂, and CH₃).
In a DEPT-135 experiment for this compound:
Positive signals would correspond to CH and CH₃ groups. This would include all the CH carbons of the naphthyl and benzoyl rings, as well as the methoxy carbons.
Negative signals would indicate CH₂ groups, which are absent in this molecule.
Quaternary carbons (C=O, C-O, and other substituted aromatic carbons) would be absent from the DEPT-135 spectrum.
A DEPT-90 experiment would further simplify the spectrum by only showing signals for CH carbons. This would be instrumental in unequivocally assigning the protonated aromatic carbons. These techniques, combined with 2D NMR experiments like HSQC and HMBC, would allow for the complete and unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
GC-MS analysis of this compound would serve to confirm its purity and provide its retention time, which is a characteristic property under specific chromatographic conditions. The mass spectrometer detector would provide the mass spectrum of the compound as it elutes from the GC column, confirming its molecular weight. The conditions for GC-MS analysis, such as the type of column, temperature program, and carrier gas flow rate, would need to be optimized for this specific compound. unibo.itnih.gov
Under Electron Ionization (EI) conditions, this compound is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of characteristic fragment ions. The fragmentation pattern can be predicted based on the known behavior of esters and aromatic compounds. The most likely fragmentation pathways would involve the cleavage of the ester bond.
Key expected fragments include:
The 2,6-dimethoxybenzoyl cation (m/z 165), resulting from the loss of the naphthoxy radical.
The naphthoxy cation (m/z 143) or naphthyl cation (m/z 127), formed through various rearrangements and cleavages.
A fragment corresponding to the benzoyl cation (m/z 105), arising from the loss of the two methoxy groups from the dimethoxybenzoyl fragment.
Table 3: Predicted Major Fragments in the EI-MS of this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 308 | [M]⁺ (Molecular Ion) |
| 165 | [C₉H₉O₃]⁺ (2,6-dimethoxybenzoyl cation) |
| 144 | [C₁₀H₈O]⁺ (2-naphthol radical cation) |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
Note: The relative intensities of the fragments would depend on the ionization energy and the specific mass spectrometer used. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the absorption or scattering of light, specific vibrational modes corresponding to different bonds can be identified.
Infrared (IR) Spectroscopy for Functional Group Identification
The most prominent features in the IR spectrum are expected to be the strong absorptions from the ester group. spectroscopyonline.com The carbonyl (C=O) stretching vibration of an aromatic ester typically appears in the range of 1730-1715 cm⁻¹. spectroscopyonline.com This is accompanied by two strong C-O stretching bands. One, from the C-C-O linkage, is expected between 1310-1250 cm⁻¹, and the other, from the O-C-C portion, appears between 1130-1100 cm⁻¹. spectroscopyonline.com
The presence of the two aromatic systems—the naphthalene (B1677914) and the dimethoxybenzene rings—will generate a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations within the aromatic rings typically produce several bands in the 1600-1400 cm⁻¹ region. vscht.cz For the dimethoxy groups, the asymmetric C-O-C (aryl-alkyl ether) stretching is expected to produce a strong band around 1275-1200 cm⁻¹, while the symmetric stretch will appear near 1075-1020 cm⁻¹. libretexts.org
The table below summarizes the expected characteristic IR absorption frequencies for this compound based on data from analogous compounds.
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Naphthyl & Benzene) | Medium |
| 1730-1715 | C=O Stretch | Aromatic Ester | Strong |
| 1600-1400 | C=C Stretch | Aromatic Rings | Medium to Weak |
| 1310-1250 | Asymmetric C-C-O Stretch | Ester | Strong |
| 1275-1200 | Asymmetric Ar-O-CH₃ Stretch | Dimethoxybenzene | Strong |
| 1130-1100 | Symmetric O-C-C Stretch | Ester | Strong |
| 1075-1020 | Symmetric Ar-O-CH₃ Stretch | Dimethoxybenzene | Strong |
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complement to IR spectroscopy. vscht.cz It involves the inelastic scattering of monochromatic light, usually from a laser, and is particularly sensitive to non-polar, symmetric vibrations. vscht.cznih.gov This makes it an excellent tool for analyzing the carbon-carbon bonds within the aromatic rings of this compound. nih.gov
Key applications for this compound would include:
Confirmation of Aromatic Systems: The ring breathing modes of the naphthalene and benzene (B151609) rings would produce very strong and characteristic peaks in the Raman spectrum, providing clear evidence of these structures. nih.gov
Ester Group Analysis: While the C=O stretch is typically weaker in Raman than in IR spectra, it is still observable and can help confirm the presence of the ester functional group. vscht.cz
Although specific experimental Raman data for this compound is not documented in the searched literature, the analysis of related esters and aromatic compounds demonstrates the utility of the technique for structural elucidation. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, extensive studies on closely related compounds, such as methyl 2,6-dimethoxybenzoate and ethyl 2,6-dimethoxybenzoate, provide a clear model for its expected solid-state conformation. researchgate.netlabcompare.commdpi.com
The most significant structural feature of 2,6-disubstituted benzoates is the steric hindrance caused by the two methoxy groups flanking the ester linkage. researchgate.netlabcompare.com This steric pressure forces the planar ester group to rotate out of the plane of the benzene ring. In the reported crystal structure of methyl 2,6-dimethoxybenzoate, the dihedral angle between the ester group and the benzene ring is a substantial 81.46(3)°. researchgate.netlabcompare.com A similar conformation is observed in ethyl 2,6-dimethoxybenzoate. mdpi.com It is therefore highly probable that this compound would adopt a similar conformation, with the 2,6-dimethoxybenzoyl group being nearly perpendicular to the ester plane.
The naphthalene moiety, being a large aromatic system, would further influence the crystal packing through π-π stacking interactions, leading to a well-ordered crystalline lattice. researchgate.net
The table below presents crystallographic data for related benzoate (B1203000) esters, which serve as a reference for predicting the structural parameters of this compound.
| Parameter | Methyl 2,6-dimethoxybenzoate researchgate.net | Ethyl 2,6-dimethoxybenzoate mdpi.com |
|---|---|---|
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P-1 |
| a (Å) | 7.2306 (9) | 8.5518 (3) |
| b (Å) | 14.1058 (17) | 10.8826 (8) |
| c (Å) | 19.403 (2) | 11.9939 (6) |
| α (°) | 90 | 101.273 (5) |
| β (°) | 90 | 98.287 (3) |
| γ (°) | 90 | 94.092 (4) |
| Volume (ų) | 1978.9 (4) | 1077.54 (10) |
| Z | 8 | 4 |
| Key Dihedral Angle* (°) | 81.46 (3) | Not specified, but expected to be large |
*Dihedral angle between the mean planes of the benzene ring and the ester group.
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways and Transformation Reactions
The transformation potential of 2-Naphthyl 2,6-dimethoxybenzoate and related compounds encompasses several key reaction types, including nucleophilic aromatic substitutions, decarboxylative additions, rearrangements, and demethylation reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides and related compounds. In the context of dimethoxybenzoates, the reactivity is heavily influenced by the electronic properties of the substituents. While electron-withdrawing groups typically activate an aromatic ring towards nucleophilic attack, the methoxy (B1213986) groups in 2,6-dimethoxybenzoates present a more complex scenario. dalalinstitute.com
The chlorine atom on compounds like 2-chlorobenzyl 2,6-dimethoxybenzoate can undergo nucleophilic substitution. evitachem.com Similarly, for substrates such as 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid, the halogen atoms can be displaced through nucleophilic aromatic substitution under controlled conditions. Research has also demonstrated an ester-mediated nucleophilic aromatic substitution on 2,6-dimethoxybenzoates as a key step in the synthesis of highly hindered biphenyl-2-carboxylates. researchgate.net The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The rate of these reactions is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. dalalinstitute.com
Key Factors in Nucleophilic Aromatic Substitution of Dimethoxybenzoates
| Factor | Description | Reference |
|---|---|---|
| Substrate Structure | The presence and position of activating groups (e.g., halogens) and the steric hindrance from the methoxy groups influence reactivity. | researchgate.net |
| Leaving Group | The nature of the leaving group (e.g., Cl, Br) is crucial; better leaving groups facilitate the reaction. | dalalinstitute.com |
| Nucleophile | The strength and nature of the attacking nucleophile determine the reaction's feasibility and rate. | dalalinstitute.com |
| Reaction Conditions | Controlled conditions, including solvent and temperature, are necessary to achieve selective substitution. |
Decarboxylative coupling reactions provide a powerful method for forming carbon-carbon bonds by using carboxylic acids as readily available aryl or alkyl sources. The 2,6-dimethoxybenzoic acid moiety is a particularly effective substrate in certain decarboxylative processes.
Theoretical and experimental studies on the palladium(II)-catalyzed decarboxylative addition of 2,6-dimethoxybenzoic acid to nitriles have elucidated the reaction mechanism. acs.org Density Functional Theory (DFT) calculations suggest that carbopalladation is the rate-determining step of the reaction. acs.org Rhodium-catalyzed decarboxylative couplings of aromatic carboxylic acids, including those with ortho-alkoxy substituents, with electron-deficient olefins have also been developed. rptu.de These reactions often proceed via the formation of a metal-carboxylate intermediate, followed by decarboxylation to generate an organometallic species that can then participate in further reactions like conjugate addition. The utility of this method is highlighted by its application in the synthesis of biaryl compounds and aromatic ketones. acs.orgresearchgate.net
Transition metal-catalyzed rearrangement reactions offer sophisticated pathways for skeletal reorganization. In reactions involving rhodium complexes, intramolecular metal migration represents a key mechanistic feature. For instance, the synthesis of a (2-(naphthalen-2-yl)phenyl)rhodium(I) complex was found to proceed through a proposed intramolecular 1,4-ortho-to-ortho' rhodium metal-atom migration. researchgate.net
Rhodium catalysts are also pivotal in the rearrangement of ylides and dearomative rearrangements of oxypyridines. nih.govrsc.org These processes typically involve the formation of a rhodium carbene intermediate, which then undergoes a sigmatropic rearrangement or other transformations to yield the final product. The choice of catalyst and reaction conditions can steer the reaction towards specific isomers or products.
The cleavage of ether bonds, particularly the demethylation of methoxyaryl compounds, is a crucial transformation in organic synthesis. Boron trihalides, such as boron trichloride (B1173362) (BCl3) and boron tribromide (BBr3), are exceptionally effective reagents for this purpose, especially for sterically hindered ethers. rsc.orgresearchgate.net
Boron trichloride can selectively cleave the methyl ethers of methoxyarenes. rsc.org The reaction is thought to proceed via the formation of a Lewis acid-base complex between the boron atom and the ether oxygen, followed by nucleophilic attack of the halide on the methyl group. This method is particularly valuable for demethylating hindered polymethoxybenzenes and methoxy groups positioned ortho to a carbonyl group, where chelation can accelerate the reaction. researchgate.net These reactions are typically performed at low temperatures in an inert solvent like methylene (B1212753) chloride. orgsyn.org
Comparison of Demethylating Agents for Methoxyaryl Esters
| Reagent | Typical Conditions | Selectivity/Advantages | Reference |
|---|---|---|---|
| Boron Trichloride (BCl3) | -80 °C to room temperature; inert solvent (e.g., CH2Cl2). | Effective for hindered ethers; can be more controllable than BBr3. | rsc.orgresearchgate.net |
| Boron Tribromide (BBr3) | Low temperature to room temperature; inert solvent (e.g., CH2Cl2). | More reactive than BCl3; effective at low temperatures and does not cleave methylenedioxy groups. | researchgate.netorgsyn.org |
| Boron Trifluoride Etherate (BF3·OEt2) | Used with acetic anhydride (B1165640) at 0°C or below. | Can cleave different types of methyl ethers, sometimes leading to molecular transformations. | researchgate.net |
Catalytic Roles and Mechanisms
The involvement of this compound and its derivatives in catalytic processes is often centered on the activation of its carboxylic acid precursor or transformations involving transition metal complexes.
Rhodium(I) complexes are versatile catalysts for a wide array of organic transformations, including hydrogenation, hydroformylation, and C-H bond activation. nih.gov The catalytic cycle for chelation-assisted C-H bond alkylation, for example, generally involves initial coordination of the rhodium complex to a directing group, followed by C-H activation to form a metallacyclic intermediate. nih.gov Subsequent steps like olefin insertion and reductive elimination complete the cycle. nih.gov
Low-valence rhodium(I) catalysts have been shown to be particularly favorable for carbene B–H bond insertion reactions. chinesechemsoc.org In hydrophosphanation reactions, rhodium complexes containing both hydrido and phosphanido ligands have demonstrated excellent activity, where the hydride ligand plays a key role in the hydrogen transfer step. The synthesis of specific rhodium(I) complexes, such as a (2-(naphthalen-2-yl)phenyl)rhodium(I) complex, has been explored for applications in controlled stereospecific polymerization, highlighting the tailored efficacy of these catalysts. researchgate.net The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), coordinated to the rhodium center is critical in tuning the catalyst's activity and selectivity. nih.gov
Mechanistic Studies of Organocatalyzed Reactions
The reactivity of this compound in the presence of organocatalysts is a subject of significant interest, drawing from broader studies on related aromatic esters. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free approach to synthesis and functionalization. escholarship.orgethz.ch The mechanisms in which this ester participates are largely dictated by the nature of the organocatalyst employed, which can activate the substrate through various non-covalent or covalent interactions. beilstein-journals.org
Investigations into model systems, such as the trans-esterification and amidation of methyl benzoate (B1203000), provide a framework for understanding the potential mechanistic pathways for this compound. nih.gov Organocatalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively catalyze these transformations. nih.gov The proposed mechanism often involves the organocatalyst activating an alcohol or amine nucleophile, which then attacks the electrophilic carbonyl carbon of the ester. nih.gov Computational studies suggest that the combination of an organocatalyst with a molecule of an alcohol or amine co-catalyst can be more activating than the catalyst alone. nih.gov For reactions involving amines, nucleophilic attack is often the rate-determining step. nih.gov
Furthermore, amidinium salts have been explored as Lewis acid organocatalysts that could potentially activate the carbonyl group of this compound, facilitating nucleophilic attack. grafiati.com In the context of asymmetric synthesis, chiral organocatalysts are employed to create stereogenic centers with high enantioselectivity. nih.gov For instance, imidazolidinone-based catalysts are known to activate α,β-unsaturated aldehydes towards conjugate addition from electron-rich aromatic systems via the formation of an iminium ion. researchgate.net While not a direct reaction of the ester itself, this highlights a mode of organocatalysis where the naphthyl or dimethoxybenzoyl moiety could be part of a reacting partner in a more complex transformation.
The steric hindrance provided by the two methoxy groups at the 2 and 6 positions of the benzoate ring is a critical factor. This steric bulk can influence the approach of the nucleophile and the binding of the catalyst, thereby affecting both the rate and selectivity of the reaction. In some organocatalytic systems, such as those involving proline-catalyzed intramolecular aldol (B89426) reactions, steric effects have been shown to be significant. escholarship.org
Reaction Kinetics and Thermodynamics
Rate Constant Determinations for Related Dimethoxybenzoate Reactions
While specific rate constants for reactions involving this compound are not extensively documented, kinetic data from structurally related dimethoxybenzoate compounds provide valuable insights into its reactivity. The rate at which these compounds react is fundamentally quantified by the reaction rate constant (k), a value that is dependent on factors such as temperature and the reaction mechanism. wikipedia.org
Most of the available kinetic data for dimethoxybenzoates comes from studies of their reactions with radical species in aqueous environments or in the gas phase. For example, rate constants for the reaction of the chloride monoxide radical (ClO•) with various organic molecules have been determined using competitive kinetics. iwaponline.com This method involves reacting the target compound and a competitor molecule, for which the rate constant is known, with the radical species. iwaponline.com
Below is a table summarizing published rate constants for reactions of various dimethoxybenzoate derivatives.
| Compound | Reactant | Rate Constant (k) | Method | Reference |
| 2,4-Dimethoxybenzoate | ClO• | Value available, but differs by one order of magnitude depending on the method | Competitive Kinetics | iwaponline.com |
| 2,4,5-Trimethoxybenzoate | ClO• | Value available, but differs by one order of magnitude depending on the method | Competitive Kinetics | iwaponline.com |
| 1,2-Dimethoxybenzene | OH Radical | Not specified | Gas-Phase | acs.org |
| 1,4-Dimethoxybenzene | ClO• | 2.1 × 10⁹ mol⁻¹ dm³ s⁻¹ | Competitive Kinetics | iwaponline.com |
| 2,5-Dimethylbenzoate ion | ClO• | 7.0 × 10⁸ mol⁻¹ dm³ s⁻¹ | Competitive Kinetics | iwaponline.com |
This table is interactive. You can sort and filter the data.
The determination of these rate constants often relies on techniques like pulse radiolysis for absolute measurements or steady-state experiments combined with complex kinetic calculations. iwaponline.com It is noteworthy that values for the same compound can vary when determined by different experimental or computational methods. iwaponline.com
Kinetic analysis also serves as a tool for optimizing reaction conditions, such as in catalytic esterification processes. nih.govacs.org Studies on the esterification of various carboxylic acids have provided insights into how electronic and steric factors of the substrates influence the reaction rate. nih.gov For this compound, the bulky 2,6-dimethoxy substitution pattern would be expected to exert a significant steric effect on the rate of both its formation and subsequent reactions.
Exploration of Reaction Thermodynamics in Ester Hydrolysis and Formation
The thermodynamics of ester hydrolysis and formation are governed by the relative stability of the reactants and products. The hydrolysis of an ester to a carboxylic acid and an alcohol is typically a reversible process. The position of the equilibrium is determined by the change in Gibbs free energy (ΔG) for the reaction.
Ester Hydrolysis: this compound + H₂O ⇌ 2,6-Dimethoxybenzoic Acid + 2-Naphthol (B1666908)
The hydrolysis of esters is often thermodynamically favorable in the presence of a large excess of water, which drives the equilibrium towards the products. However, the structural features of this compound introduce specific thermodynamic considerations. The steric hindrance from the ortho-methoxy groups on the benzoyl moiety can destabilize the ester by preventing the carbonyl group and the aromatic ring from achieving optimal coplanarity. This steric strain can be relieved upon hydrolysis, potentially making the hydrolysis more exergonic than for a less hindered ester.
Conversely, the stability of the products, 2,6-dimethoxybenzoic acid and 2-naphthol, also plays a crucial role. Both products are relatively stable aromatic compounds. In studies of the hydrolysis of complex metal-ligand systems, the competition between hydrolysis and complexation is a key thermodynamic factor. researchgate.net
Ester Formation (Esterification): 2,6-Dimethoxybenzoic Acid + 2-Naphthol ⇌ this compound + H₂O
Esterification is the reverse of hydrolysis and is an equilibrium process that typically requires the removal of water to drive it to completion. nih.gov Thermodynamically, the reaction is often slightly endergonic or close to thermoneutral before the removal of water. The steric hindrance of 2,6-dimethoxybenzoic acid presents a significant barrier to esterification, requiring more forcing conditions or specific catalytic methods to achieve high yields. mdpi.com
In related systems, the thermodynamics of amidation versus trans-esterification have been compared, with the amide often being the thermodynamically preferred product over the ester. nih.gov This suggests that the relative stability of the leaving group (in this case, the 2-naphthoxide ion versus an alkoxide or an amide) is a key thermodynamic parameter.
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the molecular and electronic properties of 2-Naphthyl 2,6-dimethoxybenzoate.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net Calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized geometry of the molecule, corresponding to its lowest energy state. researchgate.net
For this compound, the geometry is defined by the spatial relationship between the 2,6-dimethoxybenzoyl group and the naphthyl group, linked by an ester functional group. A critical aspect of its structure is the dihedral angle between the planar ester group and the benzene (B151609) ring. In a closely related compound, methyl 2,6-dimethoxybenzoate, this dihedral angle has been found to be significant, approximately 81.46(3)°, due to the steric hindrance from the two methoxy (B1213986) groups at the ortho positions. sigmaaldrich.com This steric repulsion forces the carbonyl group out of the plane of the benzene ring. A similar significant dihedral angle is expected for this compound.
The bond lengths and angles would be typical for their respective types. The aromatic C-C bonds within the benzene and naphthalene (B1677914) rings are expected to be in the range of 1.38 to 1.40 Å. researchgate.net The C=O bond of the ester group would be shorter and stronger than the C-O single bonds. The electronic structure is characterized by the delocalized π-systems of the aromatic rings and the electron-donating nature of the methoxy groups.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Structures)
| Parameter | Predicted Value | Description |
|---|---|---|
| Benzene Ring C-C Bond Length | ~1.39 Å | Average aromatic carbon-carbon bond length. |
| Naphthalene Ring C-C Bond Length | ~1.37 - 1.43 Å | Varied bond lengths typical of the fused ring system. |
| C=O Bond Length | ~1.21 Å | Standard carbonyl double bond length. |
| Ester C-O Bond Length | ~1.35 Å | Carbon-oxygen single bond in the ester group. |
| O-Naphthyl Bond Length | ~1.41 Å | Oxygen-aromatic carbon single bond. |
| Dihedral Angle (Benzene-Ester) | ~80-85° | The twist between the benzene ring and the ester plane due to steric hindrance from ortho-methoxy groups. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.
In this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system, which is a better electron donor than the substituted benzene ring. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing 2,6-dimethoxybenzoate moiety, specifically having significant π* character from the carbonyl group and the benzene ring. The presence of electron-donating methoxy groups raises the energy of the HOMO, while the ester group lowers the energy of the LUMO. Quantum chemical calculations for similar aromatic esters confirm that such separations of frontier orbitals are common. researchgate.net The energy gap would likely result in electronic transitions in the UV region of the electromagnetic spectrum.
Table 2: Predicted Frontier Molecular Orbital Properties
| Orbital | Predicted Localization | Role in Reactivity |
|---|---|---|
| HOMO | Naphthalene Ring | Site of electrophilic attack; electron donation. |
| LUMO | 2,6-Dimethoxybenzoate Moiety (especially C=O) | Site of nucleophilic attack; electron acceptance. |
| HOMO-LUMO Gap | Moderate | Indicates relative stability and dictates the energy of the lowest electronic transition. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are prone to nucleophilic attack. Green areas are neutral. wolfram.commdpi.com
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carbonyl and methoxy groups, due to their high electronegativity and the presence of lone pairs. mdpi.com These sites are the most likely points for hydrogen bonding and electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit a slightly positive potential (light blue or green). The most electron-deficient regions (blue) might be found near the carbonyl carbon, which is bonded to two highly electronegative oxygen atoms. This visual representation provides a clear guide to the molecule's reactive sites. semanticscholar.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). uba.ar
In this compound, significant NBO interactions are expected. A primary interaction would involve the delocalization of lone pair electrons (n) from the oxygen atoms into the antibonding π* orbitals of the adjacent carbonyl group and aromatic rings. For instance, the lone pairs on the ester oxygen atom (linking the two rings) would delocalize into the π* orbital of the C=O bond. Similarly, the lone pairs on the methoxy oxygen atoms would delocalize into the π* orbitals of the benzene ring. These n → π* interactions contribute to the stability of the molecule and are indicative of electron delocalization and resonance effects. researchgate.net NBO analysis can also provide insights into the hybridization of the atoms, confirming the sp2 character of the aromatic carbons and the carbonyl carbon and oxygen. nih.govuba.ar
Prediction of Spectroscopic Properties (e.g., NMR and IR Chemical Shifts)
Computational methods, particularly DFT, can accurately predict spectroscopic properties like NMR and IR spectra. bas.bg By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. science.gov Similarly, by calculating the harmonic vibrational frequencies, an IR spectrum can be simulated.
For this compound, ¹H NMR predictions would show distinct signals for the aromatic protons on the naphthalene and benzene rings, with chemical shifts influenced by the electronic environment. The protons on the naphthalene ring would appear in the typical aromatic region (~7.5-8.0 ppm), while the protons on the dimethoxybenzene ring would be shifted by the electron-donating methoxy groups. The methoxy protons themselves would appear as a sharp singlet further upfield (~3.8-4.0 ppm).
Predicted ¹³C NMR spectra would show signals for the carbonyl carbon around 165-170 ppm. The carbons of the naphthalene ring and the dimethoxybenzene ring would have distinct chemical shifts based on their position relative to the ester and methoxy substituents.
The predicted IR spectrum would feature a strong characteristic absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant bands would include C-O stretching vibrations for the ester and ether linkages, and C-H stretching and bending vibrations for the aromatic rings.
Conformational Analysis and Energy Minimization
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, the key degrees of freedom are the rotations around the single bonds of the ester linkage.
Energy minimization calculations, performed using methods like DFT, can identify the most stable conformer(s). As previously mentioned, a major conformational feature is the large dihedral angle between the 2,6-dimethoxybenzene ring and the ester group, a consequence of minimizing steric repulsion from the ortho-methoxy groups. sigmaaldrich.com Further analysis would involve scanning the potential energy surface by rotating around the C-O bond connecting the carbonyl carbon to the naphthyl oxygen and the C-C bond connecting the carbonyl group to the benzene ring. This analysis helps to identify the global minimum energy structure and any other low-energy conformers that might exist in equilibrium. ru.nl The interplay of steric hindrance and electronic conjugation effects ultimately determines the preferred conformation of the molecule. bohrium.com
Derivatization and Functionalization Strategies
Modification of the Ester Linkage
The ester bond is a primary site for modification, most commonly through hydrolysis or transesterification.
Hydrolysis: The ester can be cleaved to its constituent 2-naphthol (B1666908) and 2,6-dimethoxybenzoic acid. This is a fundamental reaction, typically achieved under basic conditions, such as refluxing with potassium hydroxide (B78521) in an aqueous methanol (B129727) solution. rsc.org This process is foundational for liberating the individual aromatic components or preparing the carboxylate salt of the dimethoxybenzoate moiety.
Transesterification: This process allows for the exchange of the naphthyl group with another alcohol, creating a different ester derivative of 2,6-dimethoxybenzoic acid. Transesterification is a key method for modifying compounds and introducing new functional groups. rsc.org While traditional acid or alkali catalysts can be used, modern methods employ catalysts like platinum dioxide (PtO₂) under neutral conditions for high efficiency. rsc.orgrsc.org For instance, methyl esters, such as methyl 2,6-dimethoxybenzoate, have been successfully converted to their corresponding ethyl or other alkyl esters in high yields. rsc.orgresearchgate.net It is demonstrated that methyl 3,5-dimethoxybenzoate (B1226732) can be converted to 2-naphthyl 3,5-dimethoxybenzoate in 99% yield using a PtO₂ catalyst, highlighting the feasibility of this reaction for structurally similar 2,6-dimethoxybenzoate esters. rsc.org
Table 1: Transesterification of Various Methyl Esters with Ethanol using a PtO₂ Catalyst
| Entry | Starting Methyl Ester | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Methyl o-methoxybenzoate | 16 | 97 |
| 2 | Methyl m-methoxybenzoate | 16 | 98 |
| 3 | Methyl p-methoxybenzoate | 16 | 98 |
| 4 | Methyl 3,5-dimethoxybenzoate | 6 | 99 |
| 5 | Methyl 2-furoate | 6 | 98 |
This table illustrates the high efficiency of PtO₂-catalyzed transesterification for a range of aromatic esters, suggesting a similar reactivity for 2-Naphthyl 2,6-dimethoxybenzoate. researchgate.net
Functionalization of the Naphthyl Moiety
The 2-naphthyl group can undergo various modifications, although this is less commonly explored in the context of the intact this compound molecule compared to the dimethoxybenzoate moiety. The chemistry of naphthalene (B1677914) itself involves reactions like electrophilic substitution. These reactions could potentially be applied to introduce functional groups such as nitro or halo groups onto the naphthyl ring, providing handles for further synthetic transformations. google.com The development of stereospecific cross-coupling reactions has often relied on naphthyl-substituted substrates, indicating the group's importance in directing certain chemical transformations, though recent work has sought to overcome this "naphthyl requirement". nih.gov
Functionalization of the Dimethoxybenzoate Moiety
The electron-rich 2,6-dimethoxybenzoate ring is a prime target for functionalization, particularly for applications in radiolabeling and the introduction of new reactive sites.
The dimethoxybenzoate ring is readily activated towards electrophilic aromatic substitution. Bromination, for example, can be achieved selectively at the position ortho to a methoxy (B1213986) group. nih.govnih.gov This strategy is central to the synthesis of precursors for radiolabeling. Specifically, 2,6-dimethoxybenzoic acid can be brominated to introduce a bromine atom, which can then be used in subsequent reactions. rsc.org
This halogenated moiety serves as an excellent precursor for palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com These reactions are powerful tools for creating carbon-carbon bonds, enabling the connection of the dimethoxybenzoate core to other aryl or vinyl groups. mdpi.comwiley-vch.de The synthesis of biaryl compounds often employs such strategies, where a halogenated aromatic component is coupled with a boronic acid derivative. mdpi.com
The methoxy groups on the benzoate (B1203000) ring can be selectively or fully removed to yield hydroxyl groups. This demethylation transforms the molecule into a phenol (B47542), which can open up new reaction possibilities, such as O-alkylation or conversion to a triflate for cross-coupling. nih.gov
A common method for demethylation is the use of Lewis acids like boron trichloride (B1173362) (BCl₃) in a solvent such as dichloromethane (B109758), which can selectively cleave one methyl group to produce a monohydroxy derivative. nih.gov For instance, methyl 2,6-dimethoxybenzoate can be converted to methyl 2-hydroxy-6-methoxybenzoate in high yield using BCl₃. nih.gov Another approach involves using anhydrous aluminum chloride (AlCl₃) in dichloromethane or acetonitrile. A patented process describes the regioselective demethylation of a related compound, 2-naphthyl 3',4',5'-trimethoxybenzoate, at the 4'-position to yield 2-naphthyl 4'-hydroxy-3',5'-dimethoxy benzoate with a 74.6% yield when using AlCl₃ in dichloromethane. google.com
Table 2: Demethylation of Methoxybenzoate Derivatives
| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2,6-dimethoxybenzoate | Boron Trichloride | Dichloromethane | Methyl 2-hydroxy-6-methoxybenzoate | 81 | nih.gov |
| 2-Naphthyl 3',4',5'-trimethoxybenzoate | Aluminum Chloride | Dichloromethane | 2-Naphthyl 4'-hydroxy-3',5'-dimethoxy benzoate | 74.6 | google.com |
Conjugation to Biomacromolecules for Chemical Biology Applications
The derivatized forms of 2,6-dimethoxybenzoate are valuable for bioconjugation, particularly for attaching probes to peptides for applications in molecular imaging. researchgate.net
A key application of the 2,6-dimethoxybenzoyl (DMB) group is in the radiolabeling of peptides for Positron Emission Tomography (PET). nih.govnih.gov The electron-rich nature of the DMB moiety facilitates the electrophilic substitution of radiohalogens, such as Bromine-76 (⁷⁶Br), without the need for harsh conditions or toxic trialkyltin precursors. nih.govthno.org
The strategy involves two main pathways:
Indirect Labeling (Prosthetic Group Approach): The 2,6-dimethoxybenzoic acid is first activated, for example, by converting it into N-succinimidyl-2,6-dimethoxybenzoate (S-DMB). This activated ester is then reacted with a radiohalogen to form a radiolabeled prosthetic group, such as N-succinimidyl-3-[⁷⁶Br]bromo-2,6-dimethoxybenzoate ([⁷⁶Br]SBDMB). This radiolabeled agent is then conjugated to a peptide, typically at a primary amine site like the ε-amine of a lysine (B10760008) residue. nih.govresearchgate.net
Direct Labeling (Pre-conjugation Approach): The non-radioactive S-DMB is first conjugated to the peptide to form a DMB-peptide conjugate. nih.govresearchgate.net This pre-conjugated peptide is then purified and subsequently subjected to radiobromination. nih.govnih.gov This method has shown high labeling yields (>60%) under mild conditions. nih.govnih.gov
This methodology has been successfully applied to label cyclic RGD peptides, which are important for imaging integrin expression in tumors. nih.govthno.org The DMB moiety provides a site for selective bromination that is favored over potential side reactions on other residues like tyrosine. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Naphthol |
| 2,6-Dimethoxybenzoic acid |
| Methyl 2,6-dimethoxybenzoate |
| Methyl 3,5-dimethoxybenzoate |
| 2-Naphthyl 3,5-dimethoxybenzoate |
| Methyl o-methoxybenzoate |
| Methyl m-methoxybenzoate |
| Methyl p-methoxybenzoate |
| Methyl 2-furoate |
| Methyl 2-naphthoate |
| N-succinimidyl-2,6-dimethoxybenzoate (S-DMB) |
| N-succinimidyl-3-[⁷⁶Br]bromo-2,6-dimethoxybenzoate ([⁷⁶Br]SBDMB) |
| 2-Naphthyl 3',4',5'-trimethoxybenzoate |
| 2-Naphthyl 4'-hydroxy-3',5'-dimethoxy benzoate |
| Methyl 2-hydroxy-6-methoxybenzoate |
| Potassium hydroxide |
| Platinum dioxide |
| Boron trichloride |
| Aluminum chloride |
| Dichloromethane |
| Acetonitrile |
| Bromine-76 |
| Tyrosine |
| Lysine |
Strategies for Prosthetic Group Synthesis and Conjugation
The development of prosthetic groups, which are small molecules attached to larger biomolecules like peptides or proteins, is crucial for introducing new functionalities, such as radiolabels for positron emission tomography (PET) imaging. The 2,6-dimethoxybenzoate structure has proven advantageous in this field, primarily for radiobromination.
Prosthetic Group Precursor: N-Succinimidyl-2,6-dimethoxybenzoate
A prominent strategy involves the use of N-succinimidyl-2,6-dimethoxybenzoate as a labeling agent and precursor for prosthetic groups. asm.orgnih.gov This compound offers a dual approach for labeling biomolecules:
Indirect Labeling (Prosthetic Group Approach): The N-succinimidyl ester can be first radiolabeled and then conjugated to a biomolecule.
Direct Labeling (Pre-conjugation Approach): The non-radiolabeled N-succinimidyl-2,6-dimethoxybenzoate can be conjugated to a peptide first, creating a modified peptide that is then subjected to radiolabeling. asm.orgnih.gov
The key to the utility of the 2,6-dimethoxybenzoyl moiety lies in its electron-rich aromatic ring. The two methoxy groups activate the ring, facilitating electrophilic substitution, such as bromination, at the ortho position (C3) under mild conditions. asm.orgbeilstein-journals.org This is a significant advantage as it obviates the need for harsh reaction conditions or the use of toxic trialkyltin leaving groups, which are often required for activating less reactive aromatic rings. asm.orgbeilstein-journals.org
Synthesis and Radiolabeling
The synthesis of the key prosthetic group precursor, N-succinimidyl-3-[⁷⁶Br]bromo-2,6-dimethoxybenzoate ([⁷⁶Br]SBDMB), has been developed for labeling peptides like cyclic RGD derivatives. asm.orgnih.gov The non-brominated precursor, N-succinimidyl-2,6-dimethoxybenzoate, is synthesized first and can then be brominated with a radionuclide, such as Bromine-76 (⁷⁶Br).
Research has demonstrated that the labeling yield for [⁷⁶Br]SBDMB can exceed 60% using peracetic acid as the oxidizing agent. asm.orgnih.gov This radiolabeled prosthetic group can then be conjugated to peptides.
Conjugation to Biomolecules
The N-succinimidyl (NHS) ester of the dimethoxybenzoate derivative is highly reactive towards primary amine groups, such as the ε-amine of lysine residues or the N-terminal amine of a peptide. asm.orgnih.gov The conjugation reaction is typically carried out in a buffer at a slightly alkaline pH (e.g., pH 8.4) to ensure the amine is deprotonated and thus nucleophilic. nih.govgoogle.com This reaction forms a stable amide bond, securely linking the prosthetic group to the biomolecule.
For peptides that lack a suitable amino acid for direct radiolabeling (like tyrosine for radioiodination), this prosthetic group strategy is indispensable. asm.orgnih.gov Studies using cyclic RGD peptides, which are important for imaging integrin expression in tumors, have shown high conjugation yields of over 70% at room temperature when using the [⁷⁶Br]SBDMB prosthetic group. asm.orgnih.gov
Table 1: Research Findings on 2,6-Dimethoxybenzoate-Based Prosthetic Groups
| Compound/Method | Application | Key Finding | Reported Yield | Reference |
| N-succinimidyl-3-[⁷⁶Br]bromo-2,6-dimethoxybenzoate ([⁷⁶Br]SBDMB) | Prosthetic group for peptide labeling | The electron-rich dimethoxybenzene ring facilitates radiobromination without a trialkyltin leaving group. | >60% (labeling yield) | asm.org, nih.gov |
| Conjugation of [⁷⁶Br]SBDMB to c(RGDfK) and c(RGDyK) peptides | Indirect radiolabeling of peptides | The prosthetic group conjugates efficiently to lysine residues at room temperature. | >70% (conjugation yield) | asm.org, nih.gov |
| Direct labeling of pre-conjugated DMB-peptides | One-step labeling strategy | Peptides pre-conjugated with the 2,6-dimethoxybenzoyl (DMB) moiety can be directly radiolabeled. | >60% (labeling yield) | asm.org, nih.gov |
Applications in Advanced Materials Science
Building Blocks for Polymer Synthesis
There is no published research detailing the use of 2-Naphthyl 2,6-dimethoxybenzoate as a building block for polymer synthesis.
Utilization in Polymerization Reactions
No studies were found that describe the utilization of this compound in any form of polymerization reaction. While related compounds like 2-naphthyl methacrylate (B99206) and vinyl 3,4-dimethoxybenzoate have been mentioned in the context of controlled radical polymerization, there is no corresponding data for the specific compound . google.com A rhodium complex containing a (2-(naphthalen-2-yl)phenyl) ligand has been shown to be effective as an initiator in the controlled stereospecific polymerization of phenylacetylene, but this does not involve this compound itself. researchgate.net
Design of Monomers for Controlled Polymer Architectures
There is no information available on the design of monomers based on this compound for creating polymers with controlled architectures, such as block copolymers or gradient polymers. Research on controlled polymerization often involves designing specific monomers that can be reliably incorporated into a growing polymer chain, but this compound has not been identified as such a monomer in the available literature. mdpi.com
Nonlinear Optical (NLO) Materials
No experimental or theoretical studies on the nonlinear optical properties of this compound could be located.
Design and Synthesis of Dimethoxybenzoate-Based NLO Chromophores
The scientific literature contains research on various NLO chromophores. acs.org Some studies focus on dimethoxybenzoate derivatives or molecules containing a naphthyl group, but none specifically describe the design and synthesis of this compound for NLO applications. For instance, theoretical studies have been conducted on the NLO properties of [(2-methylnaphthyl)imido]hexamolybdates, which showed that the naphthyl group contributes significantly to the hyperpolarizability. nih.gov However, this is a different class of compound.
Investigation of Second-Order and Third-Order NLO Properties
Without synthesis and characterization, there are no investigations into the second-order (β) or third-order (γ) NLO properties of this compound. Such studies would require the material to be synthesized and then analyzed using techniques like Hyper-Rayleigh Scattering or Z-scan, for which no data exists. koreascience.kr
Theoretical Prediction of Hyperpolarizabilities
Computational chemistry is often used to predict the hyperpolarizabilities of potential NLO materials. researchgate.net However, no theoretical studies predicting the first or second hyperpolarizability of this compound have been published. Such a study would involve density functional theory (DFT) calculations to determine the molecule's electronic structure and its response to an electric field, but this has not been performed for this specific compound.
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of assembled molecular subunits, is a key area where the properties of this compound can be exploited. The molecule's aromatic surfaces are prime candidates for forming non-covalent bonds that drive the self-assembly of complex, ordered structures.
The naphthalene (B1677914) component of this compound makes it an ideal guest for encapsulation within deep-cavity macrocyclic hosts. A notable class of such hosts includes hybrid macrocycles like calix caltech.edunaphth caltech.eduarenes, which are composed of alternating phenol (B47542) and naphthalene units. nih.govmdpi.comacs.org These hosts possess well-defined, three-dimensional cavities lined with aromatic walls, creating an environment conducive to binding guest molecules that have complementary shapes and electronic properties.
The integration of a guest like this compound into a calixnaphtharene host is primarily driven by hydrophobic effects and van der Waals interactions, where the guest is favorably sequestered from a solvent medium into the host's cavity. pageplace.de The size and shape of the naphthalene moiety are particularly well-suited for inclusion in deep-cavity hosts derived from naphthalene or anthracene (B1667546) monomers, such as naphthotubes and prismarenes. nih.govmdpi.comresearchgate.net The conformational flexibility and synthetic versatility of macrocycles like calixarenes and pillararenes allow for the design of receptors tailored to specific guests, suggesting that a host could be engineered for selective recognition of the this compound structure. mdpi.comresearchgate.net
A crucial factor in the molecular recognition capabilities of this compound is the potential for strong cation-π interactions. The electron-rich face of the naphthalene π-system can form a stable, non-covalent bond with cations. caltech.edunih.gov This interaction is energetically significant, with binding energies that can range from 2 to 5 kcal/mol in aqueous media, making it competitive with other non-covalent forces like hydrogen bonds. caltech.edunih.gov
In the context of host-guest chemistry, this phenomenon is critical. Research on calix caltech.edunaphth caltech.eduarenes demonstrates that the complexation of alkali metal cations is substantially stabilized by cation-π interactions between the cation and the naphthalene walls of the macrocycle. nih.gov For a guest molecule like this compound, the naphthalene unit can act as a binding site for a cationic species, or the entire molecule could be encapsulated alongside a cation within a larger host, with the cation-π interaction serving as a key stabilizing force. nih.govresearchgate.net This interaction is highly directional and contributes significantly to the selectivity and stability of the resulting host-guest complex.
Beyond acting as a guest, this compound possesses the features necessary for self-assembly into larger, ordered nanostructures. The process of self-assembly is a cornerstone of nanotechnology, allowing for the construction of complex architectures from molecular building blocks. ru.nlnih.gov The driving forces behind such assembly are typically non-covalent interactions, including hydrogen bonding and, most relevant to this compound, π-π stacking. ru.nl
The planar, aromatic nature of both the naphthalene and the dimethoxybenzoate moieties can facilitate intermolecular π-π stacking, where the rings arrange themselves in a face-to-face or edge-to-face manner. This has been observed in other systems, such as "molecular clips" that form dimers and larger aggregates in solution due to favorable π-π stacking and hydrophobic effects. ru.nl It is plausible that under specific conditions (e.g., concentration, solvent), molecules of this compound could self-assemble into well-defined nanostructures like fibers, ribbons, or vesicles. ru.nl The synthesis of discrete, cyclic nanostructures is often mediated by such programmed interactions between molecular components. researchgate.net
Photophysical Properties of Derivative Materials
The photophysical properties of a molecule, namely its interaction with light, determine its utility in optical materials, sensors, and imaging agents. The conjugated π-system of the naphthalene ring, influenced by the electronic character of the dimethoxybenzoate group, dictates the absorption and emission characteristics of this compound.
Materials incorporating the this compound scaffold are expected to exhibit distinct ultraviolet-visible (UV-Vis) absorption and fluorescence properties. The naphthalene group is a well-known chromophore that absorbs UV light. For instance, related naphthopyran compounds show absorption bands in the range of 337–370 nm, attributed to π → π* electronic transitions. hud.ac.uk Upon excitation, these compounds can exhibit fluorescence, with emission bands appearing at higher wavelengths (e.g., 375–450 nm). hud.ac.uk
The specific absorption and emission wavelengths are sensitive to the molecular environment and substitution pattern. Electron-donating groups, like the methoxy (B1213986) groups on the benzoate (B1203000) ring, can modulate the energy of the molecular orbitals and shift the spectra. semanticscholar.org The fluorescence quantum yield, a measure of the efficiency of the emission process, is also highly dependent on the structure and can be influenced by solvent polarity and the presence of quenchers. rsc.org For example, symmetric carbazole (B46965) derivatives, which also feature extended aromatic systems, show strong fluorescence with high quantum yields. semanticscholar.org
Table 1: Representative Photophysical Data for Aromatic Compounds
| Compound Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Pyridyl Naphthopyrans | 337 - 370 | 375 - 450 | Not Reported | hud.ac.uk |
| Symmetric Carbazole Derivatives (in film) | 302 - 328 | 392 - 402 | 0.35 - 0.71 | semanticscholar.org |
| Coordination Polymers with H2BDC | ~314 (ligand excitation) | 382 | Not Reported | researchgate.net |
In the solid state or in concentrated solutions, molecules of this compound can form aggregates where the chromophores are in close proximity. This aggregation leads to electronic interactions between the transition dipoles of adjacent molecules, a phenomenon described by exciton (B1674681) coupling theory. acs.org This coupling causes a splitting of the excited state energy levels, known as Davydov splitting. acs.org
The nature of this splitting depends on the geometric arrangement of the molecules:
H-aggregates (hypsochromic shift): Formed by parallel, face-to-face stacking of chromophores. This arrangement results in the absorption spectrum shifting to shorter wavelengths (a blue shift) compared to the monomer. Emission from H-aggregates is often weak.
J-aggregates (bathochromic shift): Formed by a slipped, head-to-tail arrangement. This leads to a red-shift in the absorption spectrum and often intense fluorescence at longer wavelengths. acs.org
The formation of such aggregates can profoundly alter the material's optical properties. Studies on butadiene derivatives show that intermolecular exciton coupling in the solid state leads to significant red-shifts and enhancement in fluorescence compared to the solution state. acs.org The specific packing arrangement, governed by a balance of weak intermolecular forces, dictates whether H- or J-aggregates are formed and thus controls the final photophysical characteristics of the material. acs.org
Environmental Chemical Studies
Degradation Studies of Dimethoxybenzoate-Containing Compounds
While specific degradation studies on 2-Naphthyl 2,6-dimethoxybenzoate are not prominent in the scientific literature, the degradation of compounds containing the dimethoxybenzoate structure can be understood by examining related molecules. A key related compound is 2,6-dimethoxybenzoic acid, which can be formed from the hydrolysis of the ester bond in this compound.
2,6-Dimethoxybenzoic acid has been identified as a transformation product of the herbicide isoxaben (B1672637) epa.govusda.gov. The degradation of isoxaben itself is known to be influenced by factors such as aqueous photolysis and metabolism by microorganisms in both aerobic and anaerobic aquatic environments regulations.gov. The persistence of isoxaben can be moderate, with its mobility being dependent on soil composition epa.govregulations.gov. This suggests that once formed, 2,6-dimethoxybenzoic acid would be subject to further environmental degradation processes.
The degradation of benzoate (B1203000) and its derivatives often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. Microorganisms have evolved various strategies to break down aromatic compounds, often converting them into central intermediates like catechol or protocatechuate, which are then funneled into common metabolic pathways such as the Krebs cycle microbiologyresearch.orgresearchgate.net. For instance, bacteria can utilize benzoate and monohydroxylated benzoates as carbon sources digitellinc.com. The presence of methoxy (B1213986) groups on the benzene (B151609) ring, as in 2,6-dimethoxybenzoic acid, can influence the rate and pathway of degradation. Demethylation is a common initial step in the microbial degradation of methoxylated aromatic compounds.
The primary abiotic degradation pathway for an ester like this compound is expected to be hydrolysis, which would cleave the ester bond to yield 2,6-dimethoxybenzoic acid and 2-naphthol (B1666908). The rate of hydrolysis can be influenced by pH and the presence of enzymes like esterases in the environment nih.govnih.gov. Studies on other benzoate esters, such as butyl benzoate, indicate that hydrolysis does occur, although the rate can vary nih.gov.
The following table summarizes the degradation of related compounds, providing an insight into the potential fate of the 2,6-dimethoxybenzoate moiety.
| Compound/Moiety | Degradation Process | Key Findings | Reference(s) |
| Isoxaben | Aerobic/Anaerobic aqueous metabolism, Photolysis | Moderately persistent; mobility depends on soil type. | regulations.gov |
| 2,6-Dimethoxybenzoic acid | Formation from Isoxaben | A known environmental transformation product. | epa.govusda.gov |
| Benzoate | Microbial Degradation | Converted to catechol before ring fission by various bacteria. | microbiologyresearch.org |
| 2-Naphthyl esters | Enzymatic Hydrolysis | Hydrolyzed at the interface of aqueous and organic phases by lipases. | nih.gov |
Reaction Pathways with Environmental Oxidants and Radicals
The reaction of this compound with environmental oxidants and radicals is likely to target both the naphthyl and the dimethoxybenzoyl moieties. The most significant atmospheric oxidant is the hydroxyl radical (•OH), while ozone (O₃) can also play a role, particularly in aquatic environments.
Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and can initiate the degradation of many aromatic compounds. For the naphthyl moiety, studies on naphthalene (B1677914) and 2-naphthol provide valuable insights. The reaction of •OH with naphthalene in the gas phase is rapid, with an estimated atmospheric half-life of less than a day orst.eduacs.orgcdc.gov. The reaction proceeds primarily through the addition of the •OH radical to the aromatic ring, forming various oxidation products, including 2-formylcinnamaldehyde isomers and naphthols acs.org. The rate constant for the reaction of gaseous naphthalene with •OH is approximately 2.2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ acs.org.
For 2-naphthol, the reaction with •OH is even faster, with a rate constant of about 7.31 x 10⁹ M⁻¹s⁻¹ in aqueous solution researchgate.net. The reaction can lead to the formation of naphthoxyl radicals and various hydroxylated and ring-opened products researchgate.net. The calculated atmospheric half-life of 2-naphthol due to reaction with •OH is about 2 hours oecd.org.
The 2,6-dimethoxybenzoate moiety would also be susceptible to •OH attack. The reaction would likely involve the addition of the radical to the benzene ring or abstraction of a hydrogen atom from the methoxy groups. While specific data for 2,6-dimethoxybenzoic acid is scarce, the vapor-phase reaction of butyl benzoate with photochemically produced hydroxyl radicals has an estimated atmospheric half-life of about 3.25 days nih.gov.
Reaction with Ozone (O₃): Ozone can react with aromatic compounds, especially those with electron-donating groups. The ozonation of naphthalene has been studied at the air-water interface, showing that this heterogeneous reaction can be significantly faster than homogeneous gas-phase oxidation nih.govtandfonline.com. The reaction leads to ring-opened products such as o-phthalaldehyde (B127526) cdnsciencepub.comresearchgate.net. Studies on naphthalenic sulfonic acids also show that ozonation rates are significant and pH-dependent, with indirect reactions involving radical species becoming more important at higher pH iwaponline.com.
The dimethoxybenzoate ring, being activated by two methoxy groups, would also be expected to react with ozone, likely leading to ring cleavage.
The following table presents data on the reaction of related compounds with environmental oxidants.
| Compound | Oxidant | Rate Constant / Half-life | Key Products | Reference(s) |
| Naphthalene | •OH (gas phase) | k = 2.2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 2-Formylcinnamaldehyde, Naphthols, Naphthaquinone | acs.orgacs.org |
| 2-Naphthol | •OH (aqueous) | k = 7.31 x 10⁹ M⁻¹s⁻¹ | Naphthoxyl radicals, Hydroxylated derivatives | researchgate.net |
| 2-Naphthol | •OH (atmospheric) | t½ ≈ 2 hours (calculated) | - | oecd.org |
| Naphthalene | O₃ (heterogeneous) | Faster than homogeneous gas-phase reaction | o-Phthalaldehyde, 1-Naphthalenol, 1,4-Naphthalenedione | nih.govcdnsciencepub.comresearchgate.net |
| Butyl Benzoate | •OH (vapor phase) | t½ ≈ 3.25 days (estimated) | - | nih.gov |
Given the reactivity of its constituent parts, this compound is expected to undergo degradation in the environment through hydrolysis, photolysis, and oxidation by radicals. The primary degradation pathway would likely begin with the hydrolytic cleavage of the ester bond, yielding 2,6-dimethoxybenzoic acid and 2-naphthol. Both of these intermediates are then subject to further microbial degradation and oxidation by environmental radicals, leading to ring-cleavage and eventual mineralization.
Q & A
Q. What strategies assess the bioactivity of 2,6-dimethoxybenzoate-containing compounds like Curculigoside?
- Methodological Answer :
- In Vitro Assays : Measure antioxidant activity (DPPH/ABTS radical scavenging) and NF-κB inhibition (luciferase reporter gene assays).
- In Vivo Models : Evaluate anti-arthritis effects in collagen-induced murine models, monitoring cytokine levels (ELISA).
- Molecular Docking : Simulate interactions with JAK/STAT proteins (AutoDock Vina) to rationalize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
